Ethyl 2-amino-2-cyclobutylpropanoate
Description
Ethyl 2-amino-2-cyclobutylpropanoate (CAS: Not explicitly listed in provided evidence) is a cyclobutane-containing amino ester derivative. These compounds are characterized by a cyclobutyl group attached to a propanoate backbone with an amino substituent, making them valuable intermediates in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-amino-2-cyclobutylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2,10)7-5-4-6-7/h7H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSSSSIHGSDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl 2-bromo-2-propanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclobutylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3-cyclobutylpropanoate is an organic compound with the molecular formula . It is a derivative of propanoic acid, containing an amino group and a cyclobutyl ring. This compound has various applications in scientific research, especially in chemistry, biology, and pharmacology.
Chemistry
Ethyl 2-amino-3-cyclobutylpropanoate is a building block in synthesizing more complex organic molecules. Its structural features allow for various chemical modifications, making it useful in synthetic organic chemistry.
Types of Reactions:
- Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Biology
Research suggests that this compound may interact with various biomolecules due to its amino group, which can form hydrogen bonds with active sites on enzymes or receptors. This interaction could modulate biochemical pathways, suggesting potential therapeutic applications.
Mechanism of Action:
The mechanism of action of ethyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl ring provides steric effects that influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects. Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, studies have shown its potential in inhibiting LAT1 (L-type amino acid transporter 1), which plays a crucial role in tumor growth by facilitating the transport of large neutral amino acids into cells.
Pharmacology
Ongoing research explores the compound's potential as a pharmaceutical intermediate or active ingredient. Its unique structure may provide advantages in drug formulation and development, particularly for targeting specific biological pathways.
Potential Biological Activities:
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity through binding |
| Receptor Binding | Influences signaling pathways |
| Therapeutic Potential | Candidate for drug development |
| Anticancer potential | Derivatives exhibit inhibitory effects against cancer cell lines |
| LAT1 Inhibition | Potential in inhibiting LAT1(L-type amino acid transporter 1) |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound significantly reduced cell viability at concentrations above 10 µM, showcasing its potential as a therapeutic agent.
- Pharmacokinetics : Research involving animal models demonstrated favorable pharmacokinetic properties, including moderate oral bioavailability and a half-life suitable for therapeutic applications.
- Safety Profile : Toxicity assessments have shown that this compound exhibits low toxicity levels in preliminary studies, making it a candidate for further development in drug formulation.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl ring provides steric hindrance, influencing the binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The positional isomer Ethyl 2-amino-3-cyclobutylpropanoate (CAS: 394735-17-2) differs from the target compound only in the placement of the cyclobutyl group (3-position vs. 2-position). This subtle structural variation can significantly influence physicochemical properties and reactivity:
- Molecular Formula: C₉H₁₇NO₂ (shared with the target compound) .
- Synthetic Yield: Reported synthesis routes for Ethyl 2-amino-3-cyclobutylpropanoate achieve up to 85% yield, suggesting efficient methodologies that may apply to the 2-cyclobutyl isomer .
Table 1: Key Properties of Ethyl 2-amino-3-cyclobutylpropanoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 171.239 g/mol | |
| Synthetic Yield | 85% (reference route) | |
| Key Applications | Intermediate in organic synthesis |
Comparison with Benzopyranone Derivatives
describes structurally distinct benzopyranone derivatives (e.g., 5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonylethyl)amino-2H-1-benzopyran-2-one (12b) ), which share ethoxycarbonyl and amino functional groups but differ in core architecture. Key distinctions include:
- Synthetic Complexity: Benzopyranones require multi-step synthesis with moderate yields (44–96%), while Ethyl 2-amino-3-cyclobutylpropanoate achieves higher yields (85%) via streamlined routes .
Table 2: Comparison with Benzopyranone Derivatives
| Compound | Melting Point | Synthetic Yield | Core Structure |
|---|---|---|---|
| 12b (Benzopyranone derivative) | >270°C | 44% | Aromatic fused ring |
| 13b (Dimethyl-substituted analog) | 234–235°C | 96% | Cyclohexanone-based |
| Ethyl 2-amino-3-cyclobutylpropanoate | Not reported | 85% | Cyclobutane-propanoate |
Comparison with Other Propanoate Esters
references ethyl 2-methylpropanoate hydrochloride derivatives, which lack the cyclobutyl and amino groups but share ester functionalities. These compounds are typically simpler in synthesis and exhibit lower molecular complexity. For example:
- 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-2,3,6-trimethylphenyl 2-methylpropanoate hydrochloride (C₁₉H₃₀ClNO₆) demonstrates how ester groups are modified for specific biological activities, contrasting with the cyclobutyl focus of the target compound .
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-2-cyclobutylpropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by esterification and amination. Key steps include:
- Cyclobutane precursor preparation : Ring-strained intermediates (e.g., cyclobutane carboxylic acid derivatives) are synthesized via [2+2] photocycloaddition or strain-driven ring closure .
- Amino group introduction : Reductive amination or nucleophilic substitution under controlled pH (7–9) to avoid side reactions.
- Esterification : Ethyl ester formation via acid-catalyzed alcoholysis (e.g., H₂SO₄/ethanol reflux).
Critical factors : Temperature (exothermic amination requires cooling), solvent polarity (polar aprotic solvents like DMF improve nucleophilicity), and stoichiometric ratios (excess amine reduces byproducts). Yield optimization requires monitoring via TLC or HPLC .
Q. How is this compound characterized, and which spectroscopic techniques are most reliable?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR confirms cyclobutyl ring integrity (e.g., characteristic upfield shifts for ring protons at δ 1.5–2.5 ppm) and ester/amine functional groups .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (N-H stretch) validate structure.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Validation : Cross-referencing with computational models (e.g., DFT for NMR chemical shift prediction) enhances accuracy .
Advanced Research Questions
Q. How does the cyclobutyl ring strain in this compound influence its reactivity compared to cyclopentyl or cyclohexyl analogs?
- Methodological Answer : The cyclobutyl group introduces significant ring strain (~110 kJ/mol), altering reactivity:
- Nucleophilic substitution : Enhanced reactivity due to angle strain (e.g., faster SN2 kinetics vs. cyclopentyl analogs) .
- Thermal stability : Cyclobutane derivatives decompose at lower temperatures (TGA data shows ~150°C onset vs. 200°C for cyclopentyl).
Comparative analysis : Use DFT calculations to map strain energy and correlate with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Impurities (e.g., unreacted cyclobutane precursors) skew bioassays. Mitigate via rigorous purification (prep-HPLC ≥98% purity) .
- Assay conditions : Buffer pH (amine protonation affects membrane permeability) and cell line variability (e.g., HEK293 vs. HeLa).
Resolution :
Replicate studies under standardized conditions (e.g., pH 7.4 PBS, 37°C).
Use isotopically labeled analogs (e.g., ¹⁵N) to track metabolic stability via LC-MS .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., GABA receptors). Focus on cyclobutyl-π interactions with hydrophobic pockets .
- MD simulations : Assess dynamic stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories indicates robust binding).
- SAR optimization : Modify substituents (e.g., methyl vs. trifluoromethyl groups) and compare free energy landscapes (MM-PBSA calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
